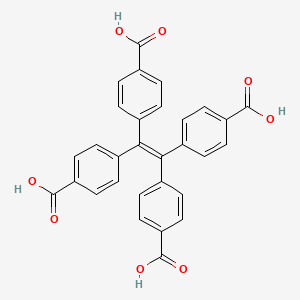
1,1,2,2-エテンテトライルテトラベンゾ酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(4-carboxyphenyl)ethylene is an organic compound with the molecular formula C30H20O8. It is characterized by a central ethylene core surrounded by four carboxyphenyl groups. This compound is known for its unique structural properties and has garnered significant interest in various fields of scientific research, particularly in the development of metal-organic frameworks (MOFs) and luminescent materials .
科学的研究の応用
Tetrakis(4-carboxyphenyl)ethylene has a wide range of applications in scientific research:
作用機序
Mode of Action
It is known that the compound is a π-electron-rich fluorescent monomer . This suggests that it may interact with its targets through π-π stacking interactions, a common mode of action for aromatic compounds.
Biochemical Pathways
It has been used in the construction of covalent organic frameworks (cofs), suggesting that it may interact with biochemical pathways involving similar structures .
Result of Action
It has been used in the construction of covalent organic frameworks (cofs), suggesting that it may have effects on cellular structures or processes involving similar structures .
準備方法
Synthetic Routes and Reaction Conditions: Tetrakis(4-carboxyphenyl)ethylene can be synthesized through a straightforward reaction involving the coupling of 4-carboxybenzaldehyde with tetraphenylethylene. The reaction typically employs a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for tetrakis(4-carboxyphenyl)ethylene are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency. Industrial methods may involve continuous flow reactors and automated purification systems to enhance yield and purity.
化学反応の分析
Types of Reactions: Tetrakis(4-carboxyphenyl)ethylene undergoes various chemical reactions, including:
Oxidation: The carboxyphenyl groups can be oxidized to form corresponding quinones.
Reduction: Reduction of the carboxyl groups can yield alcohol derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Nitro or halogenated derivatives of tetrakis(4-carboxyphenyl)ethylene.
類似化合物との比較
Tetrakis(4-carboxyphenyl)porphyrin: Similar in structure but contains a porphyrin core instead of an ethylene core.
1,3,6,8-Tetrakis(4-carboxyphenyl)pyrene: Contains a pyrene core, offering different photophysical properties.
Uniqueness: Tetrakis(4-carboxyphenyl)ethylene stands out due to its unique combination of structural rigidity and luminescent properties. Its ability to form highly stable MOFs with diverse applications in gas storage, catalysis, and sensing highlights its versatility compared to other similar compounds .
特性
IUPAC Name |
4-[1,2,2-tris(4-carboxyphenyl)ethenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20O8/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38/h1-16H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYOMTPWHUPLKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
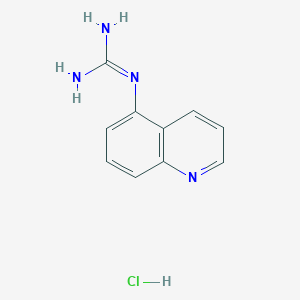

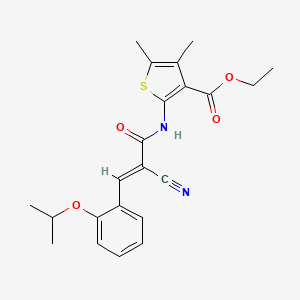
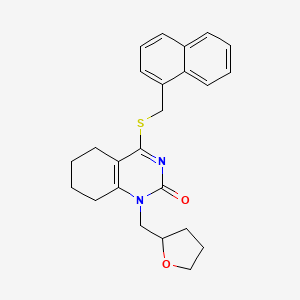
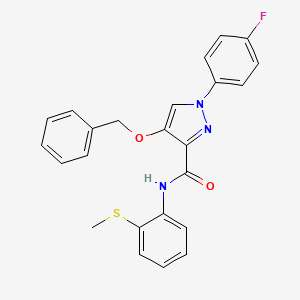
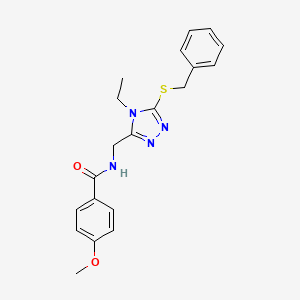
![ethyl 4-{2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate](/img/structure/B2389346.png)
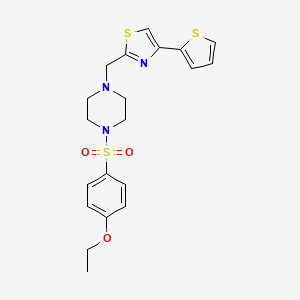
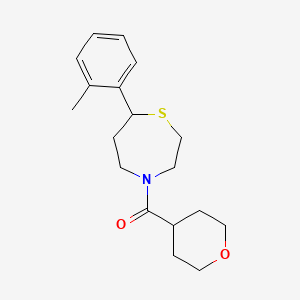
![N-(2-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2389350.png)
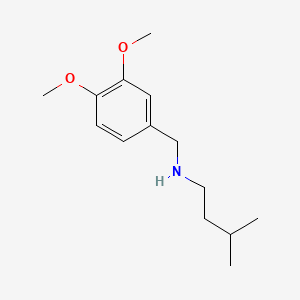
![1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2389353.png)
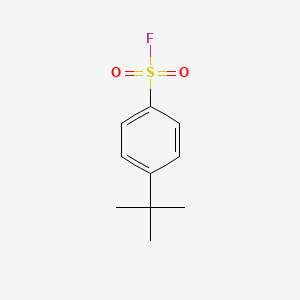
![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389356.png)
